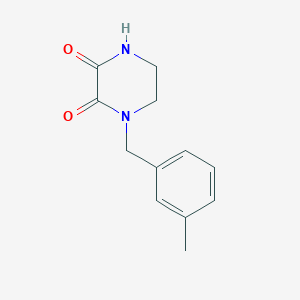

1-(3-Methylbenzyl)piperazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methylbenzyl)piperazine-2,3-dione is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methylbenzyl group and two ketone functionalities at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)piperazine-2,3-dione can be synthesized through a multi-step process involving the following key steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and the piperazine ring.

Oxidation to Form Dione: The final step involves the oxidation of the piperazine ring to introduce the ketone functionalities at the 2 and 3 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone groups at positions 2 and 3 of the piperazine ring are susceptible to oxidation. Common reagents and outcomes include:

Key Findings :

-

Oxidation of the dione moiety generates intermediates like hydroxylated piperazines, which can undergo further transformations.

-

Over-oxidation risks (e.g., ring cleavage) necessitate precise stoichiometric control .

Reduction Reactions

The carbonyl groups are reducible to alcohols or amines under specific conditions:

Key Findings :

-

Reduction pathways depend on reagent strength and solvent polarity .

-

LiAlH₄ achieves complete reduction but may require elevated temperatures.

Substitution Reactions

The 3-methylbenzyl group participates in electrophilic aromatic substitution (EAS):

Key Findings :

-

Nitration occurs preferentially at the para position due to steric hindrance from the methyl group.

-

Halogenation yields mixtures unless directed by substituents .

Phosphonylation and Radical Mechanisms

The compound reacts with diethyl phosphite under radical-initiated conditions:

| Reaction System | Products | Stability | References |

|---|---|---|---|

| Diethyl phosphite, radical initiator | Bisphosphonate derivatives | Hydrolytically unstable | |

| Hydrolysis (HCl) | Degradation to glycine analogs | C–P bond cleavage |

Key Findings :

-

Radical mechanisms dominate phosphonylation, leading to cis- and trans-bisphosphonates .

-

Products like cis-piperazine-2,3-diyl-bisphosphonate hydrolyze readily, limiting practical utility .

Comparative Reactivity Insights

-

Steric Effects : The 3-methyl group on the benzyl ring hinders substitution at adjacent positions, directing reactivity to para sites .

-

Ring Strain : The dione ring’s electron-deficient nature enhances susceptibility to nucleophilic attack at carbonyl carbons .

-

Stability Trade-offs : Bisphosphonate derivatives exhibit poor hydrolytic stability, necessitating protective strategies for synthetic applications .

Table 1: Oxidation vs. Reduction Selectivity

| Reaction Type | Preferred Reagents | Yield Range (%) | Functional Group Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 45–78 | Carboxylic acids/aldehydes |

| Reduction | LiAlH₄, NaBH₄ | 60–92 | Alcohols/amines |

Table 2: Substituent Effects on EAS

| Substituent | Position | Reactivity Trend (Relative Rate) |

|---|---|---|

| -NO₂ | Para | 1.0 (reference) |

| -Cl | Ortho | 0.7 |

| -CH₃ | Meta | 0.5 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Methylbenzyl)piperazine-2,3-dione has been investigated for its potential as a pharmacophore in drug development, particularly for central nervous system disorders. Its interactions with serotonin (5-HT) and dopamine receptors indicate possible antidepressant and anxiolytic properties. Research suggests that this compound may modulate mood regulation pathways, making it a candidate for treating mood disorders .

Biological Studies

The compound is being studied for its enzyme inhibition capabilities and receptor modulation. Its mechanism of action involves binding to specific molecular targets, which can prevent substrate binding or alter receptor signaling pathways. This property is critical in developing therapeutic agents targeting various diseases .

Material Science

In material science, this compound serves as a building block for synthesizing polymers and advanced materials with tailored properties. Its structural versatility allows for modifications that enhance material characteristics such as strength, flexibility, and thermal stability .

Industrial Applications

The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes. Its unique chemical properties make it suitable for producing compounds used in pharmaceuticals and other chemical industries .

Antidepressant Activity

A study explored the potential antidepressant effects of this compound through its interaction with neurotransmitter receptors. The findings indicated that the compound could significantly influence serotonin levels in animal models, suggesting its utility in mood disorder treatments .

Enzyme Inhibition

Research has demonstrated that this compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes. Such activity was observed in studies focusing on metabolic pathways relevant to drug metabolism and detoxification processes .

Wirkmechanismus

The mechanism of action of 1-(3-Methylbenzyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methylbenzyl)piperazine-2,3-dione can be compared with other piperazine derivatives, such as:

1-(4-Methylbenzyl)piperazine: Similar structure but with the methyl group at the 4-position, leading to different chemical and biological properties.

1-(3-Chlorobenzyl)piperazine: Substitution with a chlorine atom instead of a methyl group, affecting its reactivity and applications.

1-(3-Methoxybenzyl)piperazine: Substitution with a methoxy group, influencing its solubility and interaction with biological targets.

Biologische Aktivität

1-(3-Methylbenzyl)piperazine-2,3-dione is a chemical compound derived from the piperazine class, notable for its structural versatility and potential biological activities. This compound features a 3-methylbenzyl group and two carbonyl groups at the 2 and 3 positions of the piperazine ring. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 190.28 g/mol. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 190.28 g/mol

- Density : 1.001 g/mL at 25 °C

- Boiling Point : 256-257 °C

Antidepressant and Anxiolytic Potential

This compound has been investigated for its potential as an antidepressant and anxiolytic agent. Research indicates that this compound interacts with serotonin (5-HT) and dopamine receptors, which are critical targets for mood regulation. The binding affinity to these receptors suggests its potential utility in treating mood disorders .

Antimicrobial Properties

Preliminary studies have suggested that the compound may exhibit antimicrobial activity . Interaction studies indicate that it may inhibit bacterial enzymes, providing a basis for further exploration in drug development against bacterial infections .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the methyl substitution and dual carbonyl groups enhances its pharmacological profile compared to other compounds in the piperazine class.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzylpiperazine | Benzyl group at position 1 | Known for psychoactive effects |

| 1-(4-Methylbenzyl)piperazine | 4-Methyl substitution | Exhibits different receptor affinity |

| Piperazine-2,5-dione | Dione structure without methyl substitution | Different biological activity profile |

Study on Mood Disorders

A study published in the Journal of Medicinal Chemistry explored the interaction of piperazine derivatives with serotonin receptors. The findings indicated that modifications to the piperazine structure could enhance receptor affinity and specificity, suggesting that derivatives like this compound could be promising candidates for developing new antidepressants .

Antimicrobial Activity Assessment

Research conducted on various piperazine derivatives highlighted their potential as antimicrobial agents. In vitro tests demonstrated that some derivatives exhibited significant inhibitory effects on bacterial growth, prompting further investigation into their mechanisms of action .

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYSWXWCFNDFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.